molecular formula C13H17N3O B4432620 1-(cyclopropylcarbonyl)-4-(2-pyridinyl)piperazine

1-(cyclopropylcarbonyl)-4-(2-pyridinyl)piperazine

Cat. No. B4432620
M. Wt: 231.29 g/mol
InChI Key: UVNBQEYAXWSSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylcarbonyl)-4-(2-pyridinyl)piperazine, also known as CPP, is a chemical compound that has been widely used in scientific research due to its unique properties. CPP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

1-(cyclopropylcarbonyl)-4-(2-pyridinyl)piperazine acts as an antagonist at the NMDA receptor, which is an ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory. By blocking the NMDA receptor, this compound can modulate the activity of other neurotransmitter systems such as dopamine and serotonin, which are involved in mood and behavior.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the prefrontal cortex, which is involved in mood and behavior. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in synaptic plasticity and learning and memory.

Advantages and Limitations for Lab Experiments

1-(cyclopropylcarbonyl)-4-(2-pyridinyl)piperazine has several advantages for lab experiments. It is a highly selective NMDA receptor antagonist, which allows researchers to study the role of the NMDA receptor in various physiological and pathological conditions. This compound is also highly stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. This compound can also have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.

Future Directions

For research on 1-(cyclopropylcarbonyl)-4-(2-pyridinyl)piperazine include the role of this compound in neurodegenerative diseases, the development of more selective NMDA receptor antagonists, and the development of novel delivery methods.

Scientific Research Applications

1-(cyclopropylcarbonyl)-4-(2-pyridinyl)piperazine has been used in a variety of scientific research applications. It has been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been used as a tool to study the role of the N-methyl-D-aspartate (NMDA) receptor in synaptic plasticity and learning and memory. This compound has also been used in studies of drug addiction and withdrawal.

properties

IUPAC Name

cyclopropyl-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-13(11-4-5-11)16-9-7-15(8-10-16)12-3-1-2-6-14-12/h1-3,6,11H,4-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNBQEYAXWSSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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